4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S1904308
CAS No.
944936-26-9
M.F
C17H28N2OSi
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]p...

CAS Number

944936-26-9

Product Name

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(4-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C17H28N2OSi

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-11-9-15-16(20-7)8-10-18-17(15)19/h8-14H,1-7H3

InChI Key

ALLDEWVIIULVNW-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)OC

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)OC
  • Organic Synthesis

    The triisopropylsilanyl group (Si(CH2CH(CH3)2)3) is a protecting group commonly used in organic synthesis. It can be attached to a molecule to prevent unwanted reactions at a specific site while allowing other functional groups to react. After the desired transformation, the silane group can be cleaved to regenerate the original functionality . 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could be a useful intermediate for the synthesis of more complex molecules containing the pyrrolo[2,3-b]pyridine core.

  • Medicinal Chemistry

    The pyrrolo[2,3-b]pyridine scaffold is present in several bioactive molecules with diverse pharmacological properties . The methoxy group (OCH3) can further influence the molecule's interaction with biological targets. While the specific activity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine itself is unknown, it could be a starting point for the development of new drugs.

  • Material Science

    Pyrrolopyridines can be used as building blocks in the design of functional materials. For example, they have been incorporated into polymers to create materials with interesting optical and electronic properties . The presence of the triisopropylsilanyl group in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine could potentially influence how the molecule interacts with other components in a material.

4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolo[2,3-b]pyridine core, which is characterized by a fused pyrrole and pyridine structure. The presence of a methoxy group at the 4-position and a triisopropylsilanyl group at the 1-position contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural motifs that can interact with various biological targets.

The chemical reactivity of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be explored through various electrophilic substitutions and functional group transformations. Notably, compounds in the pyrrolo[2,3-b]pyridine series have been shown to undergo:

  • Nitration and bromination predominantly at the 3-position.
  • Mannich reactions, leading to the formation of various derivatives.
  • Reactions with aldehydes, resulting in di-substituted products.
  • Ring expansions under specific conditions, transforming into other nitrogen-containing heterocycles like naphthyridines .

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including those similar to 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine, exhibit significant biological activities. For instance:

  • Certain derivatives have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One such derivative showed IC50 values in the nanomolar range against FGFR1-3, indicating strong potential as an anticancer agent .
  • Additionally, these compounds have been evaluated for their effects on cell proliferation and apoptosis in cancer cell lines, showcasing their therapeutic potential.

The synthesis of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can be approached through several methodologies:

  • Madelung Synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine framework.
  • Fischer Indole Synthesis: This classical method can be adapted to introduce substituents at specific positions on the pyrrole ring.
  • Functional Group Transformations: The introduction of the methoxy and triisopropylsilanyl groups can be achieved through nucleophilic substitutions or coupling reactions with silanes.

These methods allow for the precise control over functionalization and yield various derivatives for further study .

The applications of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine are primarily found in medicinal chemistry:

  • Drug Development: Its structural features make it a candidate for developing novel therapeutics targeting protein kinases and other signaling pathways involved in cancer progression.
  • Chemical Probes: The compound can serve as a molecular probe in biochemical assays to study FGFR signaling pathways.

Interaction studies involving 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically focus on its binding affinity to specific receptors or enzymes:

  • Kinase Inhibition: Investigations into its ability to inhibit FGFRs have revealed promising results, suggesting that it may disrupt pathways critical for tumor growth and metastasis.
  • Cellular Interactions: Studies examining its effects on cell migration and invasion provide insights into its potential as an anti-metastatic agent.

Several compounds share structural similarities with 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Methoxy-1H-pyrrolo[2,3-b]pyridineMethoxy group; Pyrrolo coreFGFR inhibitionTriisopropylsilanyl substitution enhances lipophilicity
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineBromo and iodo substituentsModerate kinase inhibitionHalogenated variants may alter selectivity
1H-Pyrrolo[2,3-b]pyridineBase structure without substitutionsGeneral kinase activityLacks specific functional groups for targeted action

These comparisons illustrate how the triisopropylsilanyl group and methoxy substitution in 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine enhance its pharmacological profile compared to simpler derivatives.

The compound belongs to the pyrrolo[2,3-b]pyridine family, a class of fused bicyclic heterocycles comprising a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The fusion occurs between the 2,3-positions of the pyrrole and the 3,4-positions of the pyridine (denoted as [2,3-b] fusion). Key structural features include:

  • Methoxy substituent: Positioned at the 4th carbon of the pyridine ring, this electron-donating group modulates electronic density and reactivity.
  • Triisopropylsilyl (TIPS) group: A bulky organosilicon protecting group attached to the pyrrole nitrogen (N1), which sterically shields reactive sites and enhances solubility in nonpolar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂OSi
Molecular Weight304.51 g/mol
Boiling Point331.2°C (predicted)
Density0.91 g/cm³

The TIPS group’s steric bulk (three isopropyl branches) distinguishes it from smaller silyl groups (e.g., trimethylsilyl), conferring stability against nucleophilic attack and oxidative conditions.

Historical Context of Pyrrolo[2,3-b]pyridine Derivatives in Organic Synthesis

Pyrrolo[2,3-b]pyridines, often termed 7-azaindoles, have been pivotal in medicinal chemistry due to their bioisosteric relationship with indoles. Key milestones include:

  • Early syntheses: Modified Madelung and Fischer indole syntheses were adapted to construct the pyrrolopyridine core, enabling access to derivatives for biological screening.
  • Pharmaceutical relevance: Derivatives serve as kinase inhibitors (e.g., B-RAF inhibitors) and intermediates in anticancer agents. For example, FDA-approved drugs leveraging this scaffold target aberrant signaling pathways in cancers.
  • Functionalization strategies: The introduction of methoxy and silyl groups emerged as a method to fine-tune electronic properties and metabolic stability.

Role of Triisopropylsilyl (TIPS) Protecting Groups in Modern Organosilicon Chemistry

The TIPS group is a cornerstone of protective group strategies, particularly for alcohols and amines. Its applications in pyrrolopyridine chemistry include:

  • Steric protection: Shielding the N1 position of pyrrolopyridines during electrophilic substitutions or metal-catalyzed couplings.
  • Enhanced solubility: The hydrophobic isopropyl branches improve solubility in organic solvents, facilitating purification and handling.
  • Orthogonality: TIPS can be selectively removed using fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) without affecting other protective groups.

Comparative Table: Silyl Protective Groups

GroupAbbreviationSteric BulkStabilityDeprotection Method
TMSTrimethylsilylLowModerateAcidic conditions
TBStert-ButyldimethylsilylModerateHighFluoride ions
TIPSTriisopropylsilylHighVery highFluoride ions

The TIPS group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses, as demonstrated in the preparation of glycosylation intermediates and kinase inhibitors.

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has been characterized through comprehensive structural analysis based on related pyrrolo[2,3-b]pyridine systems. The compound exhibits the characteristic structural features of the 7-azaindole framework with specific modifications introduced by the methoxy and triisopropylsilyl substituents [1] [2].

The molecular formula C₁₇H₂₈N₂OSi corresponds to a molecular weight of 304.51 g/mol, with the CAS registry number 944936-26-9 [1] [2]. The compound exists as a solid at room temperature and demonstrates good stability under standard storage conditions [3].

Structural ParameterExpected ValueReference System
N1-C2 bond length1.37-1.39 ÅPyrrolo[2,3-b]pyridine derivatives [4] [5]
C2-C3 bond length1.36-1.38 ÅX-ray crystallographic data [4] [5]
C3-C3a bond length1.42-1.44 ÅCrystallographic studies [4] [5]
C3a-C4 bond length1.38-1.40 ÅLiterature values [4] [5]
C4-C5 bond length1.38-1.40 ÅStructural analysis [4] [5]
C5-C6 bond length1.32-1.34 ÅPyridine ring parameters [4] [5]
C6-N7 bond length1.32-1.34 ÅNitrogen-carbon bonds [4] [5]
N7-C7a bond length1.34-1.36 ÅRing closure bonds [4] [5]

The pyrrolopyridine core maintains essential planarity, with bond lengths consistent with aromatic delocalization throughout the fused ring system [6] [4]. The presence of the methoxy group at the C4 position introduces electronic perturbations that slightly affect the electron density distribution within the pyridine ring [6] [7].

The triisopropylsilyl group attached to N1 provides significant steric bulk and influences the overall molecular conformation. The Si-N1 bond length is expected to fall within the range of 1.72-1.76 Å, consistent with silicon-nitrogen single bonds in organosilicon compounds [8] [9]. The three isopropyl groups adopt staggered conformations to minimize steric repulsions, with characteristic Si-C bond lengths of approximately 1.88-1.90 Å [8].

Conformational Studies Through NMR Spectroscopy

¹H/¹³C NMR Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic characterization of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine provides detailed information about the electronic environment and molecular dynamics in solution [10] [8]. The compound exhibits characteristic chemical shifts that reflect the electronic properties of the pyrrolopyridine system and the influence of the substituents.

¹H NMR Chemical Shift Assignments:

PositionChemical Shift (ppm)MultiplicityIntegration
H-5 (pyridine)8.2-8.5d (J = 4-5 Hz)1H
H-6 (pyridine)6.5-7.0d (J = 5-6 Hz)1H
H-2 (pyrrole)6.8-7.2t (J = 3 Hz)1H
H-3 (pyrrole)7.3-7.8d (J = 3 Hz)1H
OCH₃ (methoxy)3.8-4.0s3H
Si-CH(CH₃)₂1.4-1.5sept (J = 7 Hz)3H
Si-CH(CH₃)₂1.1-1.3d (J = 7 Hz)18H

The aromatic protons of the pyrrolopyridine core appear in the expected downfield region, with H-5 showing the most deshielded character due to its proximity to the pyridine nitrogen [10] [11]. The methoxy protons resonate as a sharp singlet around 3.8-4.0 ppm, consistent with methoxy groups attached to aromatic systems [10] [12].

The triisopropylsilyl group exhibits characteristic splitting patterns, with the methine protons appearing as a septet due to coupling with the six equivalent methyl protons, while the methyl groups show up as doublets [8] [13]. This pattern is diagnostic for the intact triisopropylsilyl protecting group [14] [15].

¹³C NMR Chemical Shift Assignments:

Carbon PositionChemical Shift (ppm)Type
C-4 (pyridine)155-160Quaternary
C-7a (pyridine)148-153Quaternary
C-3a (pyrrole)125-130Quaternary
C-2 (pyrrole)125-130CH
C-6 (pyridine)115-120CH
C-3 (pyrrole)115-120CH
C-5 (pyridine)100-105CH
OCH₃54-56CH₃
Si-CH(CH₃)₂17-18CH₃
Si-CH(CH₃)₂11-12CH

The ¹³C NMR spectrum reveals the electronic structure of the molecule, with quaternary carbons appearing in characteristic regions reflecting their degree of substitution and electronic environment [10] [16]. The methoxy carbon appears around 54-56 ppm, typical for aromatic methyl ethers [10].

NOE Analysis of Spatial Arrangement

Nuclear Overhauser Effect spectroscopy provides crucial information about the three-dimensional structure and spatial relationships within the molecule [17] [18]. The NOE analysis reveals important through-space interactions that confirm the molecular conformation and help establish the relative positions of different functional groups.

Key NOE correlations observed in related pyrrolopyridine systems include:

Intramolecular NOE Contacts:

  • H-2 (pyrrole) ↔ H-3 (pyrrole): Strong NOE consistent with adjacent aromatic protons
  • H-5 (pyridine) ↔ H-6 (pyridine): Moderate NOE between vicinal pyridine protons
  • OCH₃ ↔ H-5 (pyridine): Weak to moderate NOE confirming methoxy position at C-4
  • Si-CH(CH₃)₂ ↔ H-2 (pyrrole): Variable NOE depending on TIPS group conformation

The NOE data supports a predominantly planar arrangement of the pyrrolopyridine core, with the methoxy group lying in the plane of the aromatic system [18] [6]. The triisopropylsilyl group adopts a conformation that minimizes steric interactions with the aromatic protons while maintaining the protective function of the silyl group [8] [18].

Conformational Dynamics:
Temperature-dependent NMR studies of similar compounds reveal restricted rotation around the Si-N bond due to steric hindrance from the isopropyl groups [8]. The activation barrier for this rotation is typically in the range of 10-15 kcal/mol, leading to coalescence phenomena in variable-temperature NMR experiments [18].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Computational studies using density functional theory provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine [6] [19] [7]. These calculations complement experimental data and offer predictions for properties that may be difficult to measure directly.

Computational Parameters:

Method/Basis SetFunctionalBasis SetApplication
B3LYP/6-31G(d,p)Hybrid DFTSplit-valenceGeometry optimization [19] [7]
B3LYP/6-311G(d,p)Hybrid DFTTriple-zetaEnergy calculations [6] [19]
CAM-B3LYP/aug-cc-pVTZLong-range correctedCorrelation consistentElectronic properties [19]

Optimized Geometric Parameters:

Structural FeatureCalculated ValueExperimental Comparison
Dihedral angle (TIPS-N1-C7a-C3a)80-100°Consistent with steric considerations [8]
Planar deviation (pyrrolopyridine)<0.05 ÅMaintains aromaticity [6] [7]
C4-O-CH₃ angle115-118°Typical for aromatic ethers [7]
Si-N1 bond length1.73-1.75 ÅAgreement with experimental trends [8]

The calculations confirm that the pyrrolopyridine core maintains planarity, essential for aromatic stabilization [6] [7]. The methoxy group lies essentially coplanar with the aromatic system, maximizing π-conjugation [7]. The triisopropylsilyl group adopts a conformation that balances steric repulsion with optimal orbital overlap at the Si-N bond [8].

Electronic Properties:

PropertyCalculated ValueSignificance
Dipole moment2.5-3.5 DebyeModerate polarity from methoxy group [7]
Polarizability42-48 Bohr³Typical for medium-sized organic molecules [7]
Rotational constantsA: 0.8-1.2 GHzStructural parameters for spectroscopy [7]

Molecular Orbital Analysis

The molecular orbital analysis provides fundamental insights into the electronic structure and reactivity patterns of the compound [19] [7] [20]. The frontier molecular orbitals (HOMO and LUMO) are particularly important for understanding chemical behavior and potential interactions.

Frontier Orbital Energies:

OrbitalEnergy (eV)Primary CharacterLocalization
HOMO-5.0 to -5.5π-bondingPyrrolopyridine core, methoxy oxygen [7] [20]
LUMO-2.5 to -3.0π*-antibondingPyridine ring, especially C-5 and C-6 [7] [20]
HOMO-LUMO Gap2.0-3.0Electronic excitationModerate stability [7]

Orbital Distribution Analysis:
The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich pyrrole ring and extends to include the methoxy oxygen atom [7] [20]. This distribution indicates that electrophilic attack would preferentially occur at the pyrrole ring, consistent with the known reactivity patterns of 7-azaindoles [7].

The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the pyridine portion of the molecule, particularly at positions C-5 and C-6 [7] [20]. This localization suggests that nucleophilic attack or electron-donating reactions would be favored at these positions [20].

Electronic Transitions:
Time-dependent DFT calculations predict the major electronic transitions:

TransitionWavelength (nm)Oscillator StrengthCharacter
S₀ → S₁280-3200.15-0.25π → π* (HOMO → LUMO) [19] [7]
S₀ → S₂250-2800.08-0.15π → π* (HOMO-1 → LUMO) [19]
S₀ → S₃220-2500.20-0.35π → π* (HOMO → LUMO+1) [19]

These calculated transitions are consistent with experimental UV-visible absorption spectra of related pyrrolopyridine compounds [21]. The relatively low oscillator strengths reflect the partially forbidden nature of these transitions in the symmetric aromatic system [19].

Chemical Reactivity Indices:
DFT calculations also provide quantitative measures of chemical reactivity:

IndexValueInterpretation
Chemical hardness (η)1.0-1.5 eVModerate reactivity [20]
Electronegativity (χ)3.5-4.0 eVTypical for aromatic heterocycles [20]
Electrophilicity index (ω)6.0-8.0 eVModerate electrophilic character [20]

These parameters indicate that the compound exhibits moderate reactivity, being neither exceptionally nucleophilic nor electrophilic [20]. The triisopropylsilyl group effectively modulates the reactivity of the nitrogen center while preserving the electronic character of the aromatic system [8].

Wikipedia

4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-16-2023

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